Rosiglitazone

概述

描述

罗格列酮是一种合成的噻唑烷二酮类药物。它主要用作抗糖尿病剂,用于改善 2 型糖尿病患者的血糖控制。 罗格列酮通过与脂肪细胞中的过氧化物酶体增殖物激活受体结合,从而发挥胰岛素增敏剂的作用,增强细胞对胰岛素的反应性 .

准备方法

合成路线和反应条件

罗格列酮的合成涉及几个关键步骤:

2-氯吡啶与2-甲基氨基乙醇反应: 该反应由三苯甲基钠催化,生成2-[N-甲基-N-(2-吡啶)氨基]乙醇。

威廉姆森合成反应: N-取代的苯甲醛和4-氟苯甲醛在双(三甲基硅烷基)氨基钾的催化下发生威廉姆森合成反应,形成4-[2-[N-甲基-N-(2-吡啶)氨基]乙氧基]苯甲醛。

缩合反应: 然后将得到的化合物与噻唑啉-2,4-二酮缩合,生成5-{4-[2-[N-甲基-N-(2-吡啶)氨基]乙氧基]苄叉基}噻唑啉-2,4-二酮。

工业生产方法

在工业生产中,罗格列酮的合成针对可扩展性和效率进行了优化。该过程涉及五步合成路线,使用市售起始原料,包括2-氯吡啶、N-甲基乙醇胺、4-氟苯甲醛和1,3-噻唑烷-2,4-二酮。 这些步骤包括环化、烷基化、醚化、缩合和还原,总产率约为40% .

化学反应分析

反应类型

罗格列酮会发生各种化学反应,包括:

常用试剂和条件

硼氢化钠: 用于还原步骤。

六水合氯化钴和二甲基乙二肟: 还原反应的催化剂。

三苯甲基钠: 2-氯吡啶与2-甲基氨基乙醇反应的催化剂。

双(三甲基硅烷基)氨基钾: 威廉姆森合成反应的催化剂.

形成的主要产物

这些反应形成的主要产物是罗格列酮本身,中间产物包括2-[N-甲基-N-(2-吡啶)氨基]乙醇和4-[2-[N-甲基-N-(2-吡啶)氨基]乙氧基]苯甲醛 .

科学研究应用

Diabetes Management

Efficacy in Glycemic Control

Rosiglitazone has been shown to effectively lower blood glucose levels in patients with type 2 diabetes. In clinical trials, it significantly reduced hemoglobin A1c levels by approximately 1.2 to 1.5 percentage points compared to placebo . The drug's mechanism involves activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity in muscle and adipose tissues .

Monotherapy and Combination Therapy

this compound can be used as a monotherapy or in combination with other antidiabetic agents such as metformin or sulfonylureas. Studies indicate that it can reduce insulin resistance by 16% to 24% and improve pancreatic beta-cell function . This dual action makes it a valuable option for patients who do not achieve adequate glycemic control with lifestyle modifications alone.

Cardiovascular Implications

Risk Assessment

The cardiovascular safety of this compound has been a subject of extensive research. A meta-analysis indicated that this compound therapy was associated with an increased risk of myocardial infarction but not cardiovascular mortality . Specifically, the odds ratio for myocardial infarction was found to be 1.28, suggesting a significant risk factor that healthcare providers must consider when prescribing this medication .

Long-term Outcomes

In the RECORD trial, which evaluated cardiovascular outcomes in patients treated with this compound, findings suggested that while there may be risks associated with heart failure, the drug did not significantly increase overall cardiovascular mortality compared to other treatments .

Additional Therapeutic Benefits

Anti-inflammatory and Anti-cancer Properties

Emerging research highlights potential anti-inflammatory and anti-cancer effects of this compound. Studies have shown that it may exert protective effects against ischemia-reperfusion injury and reduce inflammatory markers in diabetic models . This suggests that this compound could have broader applications beyond glycemic control.

Impact on Diabetic Retinopathy

Preclinical studies indicate that this compound may help mitigate the progression of diabetic retinopathy by improving vascular health and reducing inflammatory responses within the retina . These findings warrant further exploration in clinical settings.

Case Study 1: Monotherapy Efficacy

A randomized controlled trial involving 493 patients demonstrated that this compound monotherapy effectively reduced fasting plasma glucose levels and improved insulin sensitivity without increasing adverse events .

Case Study 2: Cardiovascular Outcomes

In a cohort study analyzing data from the RECORD trial, researchers assessed the long-term cardiovascular effects of this compound in patients with type 2 diabetes. The study concluded that while there was an increased risk for heart failure, overall cardiovascular mortality rates were comparable to those receiving other antidiabetic therapies .

Data Summary

| Application Area | Findings |

|---|---|

| Diabetes Management | Reduces hemoglobin A1c by 1.2-1.5%, improves insulin sensitivity (16%-24%) |

| Cardiovascular Risk | Increased risk of myocardial infarction (OR=1.28); no significant increase in mortality |

| Additional Benefits | Potential anti-inflammatory effects; may protect against diabetic retinopathy |

作用机制

罗格列酮通过激活过氧化物酶体增殖物激活受体的细胞内受体类别,特别是 PPAR-γ,发挥其作用。这种激活会影响参与葡萄糖和脂质代谢的基因产物的产生。罗格列酮是 PPAR-γ 的选择性配体,不与 PPAR-α 结合。 除了对胰岛素抵抗的影响外,它似乎还通过调节核因子 kappa-B 水平具有抗炎作用 .

相似化合物的比较

类似化合物

吡格列酮: 另一种用于治疗 2 型糖尿病的噻唑烷二酮。

曲格列酮: 由于肝毒性问题已从市场上撤回的噻唑烷二酮。

罗格列酮的独特性

罗格列酮在不影响 PPAR-α 的情况下特异性结合 PPAR-γ 方面是独一无二的。 与吡格列酮相比,罗格列酮与心肌梗塞和充血性心力衰竭的风险较高相关,导致安全问题 . 它仍然是有效的胰岛素增敏剂,并且已被探索用于除糖尿病治疗以外的其他治疗应用 .

生物活性

Rosiglitazone, a thiazolidinedione, is primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is largely attributed to its role as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which influences glucose metabolism, insulin sensitivity, and various cellular functions. This article delves into the biological mechanisms, therapeutic effects, and associated risks of this compound, supported by relevant research findings and case studies.

PPAR-γ Agonism

this compound activates PPAR-γ, leading to enhanced transcription of genes involved in glucose and lipid metabolism. This activation improves insulin sensitivity in peripheral tissues, particularly adipose tissue and muscle, facilitating better glucose uptake and utilization .

Nitric Oxide Synthesis

Research indicates that this compound stimulates nitric oxide (NO) synthesis in endothelial cells via AMP-activated protein kinase (AMPK) activation. This process enhances endothelial function and may contribute to cardiovascular protective effects .

Glucose Uptake in Podocytes

In glomerular podocytes, this compound has been shown to increase glucose uptake by promoting the translocation of glucose transporter 1 (GLUT1) to the plasma membrane. This effect is crucial for maintaining podocyte function in diabetic nephropathy, suggesting a protective role against renal complications associated with diabetes .

Clinical Efficacy

Glycemic Control

this compound has demonstrated significant reductions in fasting plasma glucose (FPG), 2-hour postprandial glucose (2hPG), and glycated hemoglobin (HbA1c) levels in patients with T2DM. A meta-analysis of randomized controlled trials showed that patients receiving this compound achieved better glycemic control compared to those on placebo or other antidiabetic agents .

Case Studies

-

Cardiovascular Risks

A comprehensive meta-analysis indicated that this compound treatment was associated with an increased risk of myocardial infarction (MI) by approximately 43% compared to controls. This raised concerns about its cardiovascular safety profile, leading to restrictions on its use in clinical practice . -

Cancer Risk Assessment

A meta-analysis assessing the incidence of cancer among this compound users found no significant increase in cancer risk; however, results were inconclusive across different studies. Some studies suggested a potential protective effect against certain malignancies due to PPAR-γ activation .

Safety Profile

Despite its efficacy in glycemic control, this compound is associated with several adverse effects:

- Cardiovascular Events: Increased risk of heart failure and MI has been documented. The hazard ratios for these events compared to pioglitazone were statistically significant .

- Weight Gain: Patients on this compound often experience weight gain due to fluid retention and increased fat accumulation .

- Bone Fractures: Long-term use has been linked to an elevated risk of bone fractures, particularly in women .

属性

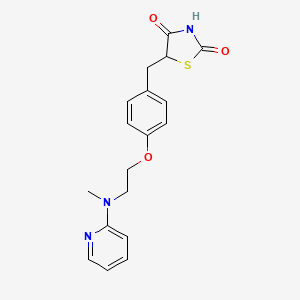

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASAKCUCGLMORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037131 | |

| Record name | Rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosiglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPAR-gamma receptors regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. In this way, rosiglitazone enhances tissue sensitivity to insulin., Because osteoblasts and marrow adipocytes are derived from a common mesenchymal progenitor, increased adipogenesis may occur at the expense of osteoblasts, leading to bone loss. Our previous in vitro studies indicated that activation of the proadipogenic transcription factor peroxisome proliferator-activated receptor isoform gamma 2 with rosiglitazone suppressed osteoblast differentiation. Here, we show that 5-month-old Swiss-Webster mice receiving rosiglitazone for 28 day exhibited bone loss associated with an increase in marrow adipocytes, a decrease in the ratio of osteoblasts to osteoclasts, a reduction in bone formation rate, and a reduction in wall width--an index of the amount of bone formed by each team of osteoblasts. Rosiglitazone had no effect on the number of early osteoblast or osteoclast progenitors, or on osteoblast life span, but decreased the expression of the key osteoblastogenic transcription factors Runx2 and Osterix in cultures of marrow-derived mesenchymal progenitors. These effects were associated with diversion of bipotential progenitors from the osteoblast to the adipocyte lineage, and suppression of the differentiation of monopotential osteoblast progenitors. However, rosiglitazone had no effect on osteoblastic cells at later stages of differentiation. Hence, rosiglitazone attenuates osteoblast differentiation and thereby reduces bone formation rate in vivo, leading to bone loss. These findings provide a mechanistic explanation for the recent evidence that peroxisome proliferator-activated receptor isoform gamma activation is a negative regulator of bone mass and suggest that the increased production of oxidized fatty acids with age may indeed be an important mechanism for age-related osteoporosis in humans., Brain peroxisome proliferator-activated receptor gamma (PPARgamma), a member of the nuclear receptor superfamily of ligand-dependent transcription factors, is involved in neuroprotection. It is activated by the drug rosiglitazone, which then can increase the pro-survival protein B-cell lymphoma 2 (BCL-2), to mediate neuroprotection. However, the mechanism underlying this molecular cascade remains unknown. Here, we show that the neuroprotective protein neurotrophic factor-a1 (NF-a1), which also induces the expression of BCL-2, has a promoter that contains PPARgamma-binding sites that are activated by rosiglitazone. Treatment of Neuro2a cells and primary hippocampal neurons with rosiglitazone increased endogenous NF-a1 expression and prevented H2 O2 -induced cytotoxicity. Concomitant with the increase in NF-a1, BCL-2 was also increased in these cells. When siRNA against NF-a1 was used, the induction of BCL-2 by rosiglitazone was prevented, and the neuroprotective effect of rosiglitazone was reduced. These results demonstrate that rosiglitazone-activated PPARgamma directly induces the transcription of NF-a1, contributing to neuroprotection in neurons. We proposed the following cascade for neuroprotection against oxidative stress by rosiglitazone: Rosiglitazone enters the neuron and binds to peroxisome proliferator-activated receptor gamma (PPARgamma) in the nucleus. The PPARgamma-rosiglitazone complex binds to the neurotrophic factor-a1 (NF-a1) promoter and activates the transcription of NF-a1 mRNA which is then translated to the protein. NF-a1 is the secreted, binds to a cognate receptor and activates the extracellular signal-regulated kinases (ERK) pathway. This in turn enhances the expression of the pro-survival protein, B-cell lymphoma 2 (BCL-2) and inhibition of caspase 3 (Csp-3) to mediate neuroprotection under oxidative stress. Akt, protein kinase B (PKB)., Rosiglitazone, a member of the thiazolidinedione class of antidiabetic agents, improves glycemic control by improving insulin sensitivity. Rosiglitazone is a highly selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARgamma). In humans, PPAR receptors are found in key target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. In addition, PPARgamma- responsive genes also participate in the regulation of fatty acid metabolism, Rosiglitazone acts principally by increasing insulin sensitivity in target tissues, as well as decreasing hepatic gluconeogenesis. Rosiglitazone is a peroxisome proliferator-activated receptorgamma (PPARgamma) agonist that increases transcription of insulin-responsive genes and increases insulin sensitivity. Rosiglitazone, like other thiazolidinediones, ameliorates insulin resistance associated with type diabetes mellitus without stimulating insulin release from pancreatic beta cells, thus avoiding the risk of hypoglycemia. Because rosiglitazone does not lower glucose concentrations below euglycemia, the drug is appropriately referred to as an antidiabetic agent rather than a hypoglycemic agent. Some evidence suggests that the glucoregulatory effects of thiazolidinediones are mediated in part via reduced systemic and tissue lipid availability. Circulating concentrations of insulin and C-peptide are reduced during rosiglitazone therapy. | |

| Record name | Rosiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosiglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from methanol | |

CAS No. |

122320-73-4 | |

| Record name | Rosiglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122320-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosiglitazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122320734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rosiglitazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-(2-(N-METHYL-N-(2-PYRIDYL)AMINO)ETHOXY)BENZYL)THIAZOLIDINE-2,4 -DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V02F2KDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosiglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosiglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122-123 °C, 153-155 °C | |

| Record name | Rosiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosiglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。